2-Chloro-1,1,2-trifluoroethanethiol

Chemical stability HF elimination Thionoacyl fluoride

2-Chloro-1,1,2-trifluoroethanethiol is a low-molecular-weight (150.55 g/mol) organofluorine thiol bearing both chlorine and three fluorine atoms on a two-carbon backbone. Unlike the more common 2,2,2-trifluoroethanethiol, the presence of the chlorine substituent at the 2-position imparts distinct physicochemical properties and a unique chemical instability: the compound readily eliminates hydrogen fluoride to generate the reactive thionoacyl fluoride, chlorofluorothionoacetyl fluoride.

Molecular Formula C2H2ClF3S
Molecular Weight 150.55 g/mol
CAS No. 1827-50-5
Cat. No. B12671453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,1,2-trifluoroethanethiol
CAS1827-50-5
Molecular FormulaC2H2ClF3S
Molecular Weight150.55 g/mol
Structural Identifiers
SMILESC(C(F)(F)S)(F)Cl
InChIInChI=1S/C2H2ClF3S/c3-1(4)2(5,6)7/h1,7H
InChIKeyCVQZBQAFNVLYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,1,2-trifluoroethanethiol (CAS 1827-50-5): A Halogenated Thiol Intermediate for Fluorinated Building Block Synthesis


2-Chloro-1,1,2-trifluoroethanethiol is a low-molecular-weight (150.55 g/mol) organofluorine thiol bearing both chlorine and three fluorine atoms on a two-carbon backbone [1]. Unlike the more common 2,2,2-trifluoroethanethiol, the presence of the chlorine substituent at the 2-position imparts distinct physicochemical properties and a unique chemical instability: the compound readily eliminates hydrogen fluoride to generate the reactive thionoacyl fluoride, chlorofluorothionoacetyl fluoride [2]. This dual reactivity — nucleophilic thiol and latent acylating agent — makes it a strategic intermediate in the synthesis of fluorinated sulfenyl chlorides, thioethers, and heterocyclic building blocks .

Why 2-Chloro-1,1,2-trifluoroethanethiol Cannot Be Replaced by Generic Fluoroalkanethiols


The chlorine atom in the 2-position is not a passive substituent; it activates the molecule toward β-elimination of HF, generating a potent thionoacyl fluoride acylating agent [1]. This property is entirely absent in chlorine-free analogs such as 2,2,2-trifluoroethanethiol (TFET), which is chemically stable and widely used as a thiol additive in peptide ligation [2]. Conversely, the target compound's instability precludes its use in applications requiring a persistent thiol nucleophile. Procurement decisions must therefore discriminate between the need for a stable thiol (choose TFET or 2-chloroethanethiol) versus the need for a dual-function building block that can serve both as a sulfur nucleophile and, after activation, as an electrophilic acylating species .

Quantitative Differentiation Evidence for 2-Chloro-1,1,2-trifluoroethanethiol Relative to Its Closest Analogs


Spontaneous HF Elimination: A Binary Difference in Chemical Stability Versus 2,2,2-Trifluoroethanethiol

2-Chloro-1,1,2-trifluoroethanethiol undergoes spontaneous loss of hydrogen fluoride to form chlorofluorothionoacetyl fluoride, an electrophilic acylating agent [1]. In the enzymatic β-lyase model system, complete conversion to chlorofluoroacetic acid and inorganic fluoride was observed by 19F NMR, confirming quantitative HF release [1]. In contrast, 2,2,2-trifluoroethanethiol (TFET, CAS 1544-53-2) shows no detectable HF elimination under identical or physiological conditions; it remains stable and is routinely used as a persistent thiol additive in peptide synthesis [2].

Chemical stability HF elimination Thionoacyl fluoride Reactive intermediate

Boiling Point Elevation Reflects Increased Intermolecular Interaction Relative to Non-Chlorinated Analog

The boiling point of 2-chloro-1,1,2-trifluoroethanethiol is reported as 64 °C [1], significantly higher than that of 2,2,2-trifluoroethanethiol (bp 36–37 °C) [2]. This 27–28 °C elevation arises from the chlorine substituent, which increases molecular weight and polarizability, enhancing dipole-dipole and dispersion interactions. The higher boiling point allows for easier condensation and reduced volatility during synthetic manipulations, which can be advantageous in reactions requiring elevated temperatures or reduced-pressure distillation.

Boiling point Physicochemical property Intermolecular forces Purification

Density Increase Versus 2,2,2-Trifluoroethanethiol: Impact on Phase Separation and Handling

The density of 2-chloro-1,1,2-trifluoroethanethiol is 1.475 g/cm³ [1], compared to 1.305 g/cm³ for 2,2,2-trifluoroethanethiol [2]. The ~13% higher density of the chlorinated analog alters its behavior in biphasic systems: it will consistently form the lower layer in aqueous-organic extractions, facilitating separation. This predictable phase behavior is a practical selection criterion for process chemists designing work-up procedures.

Density Phase separation Liquid-liquid extraction Physical property

LogP Increase Relative to 2,2,2-Trifluoroethanethiol: Enhanced Lipophilicity for Non-Aqueous Reaction Media

The calculated octanol–water partition coefficient (LogP) for 2-chloro-1,1,2-trifluoroethanethiol is 2.4 [1], markedly higher than the LogP of 2,2,2-trifluoroethanethiol (LogP ≈ 1.0) [2]. This ~1.4 log unit increase indicates a ~25-fold greater preference for the organic phase. For reactions conducted in hydrophobic media or requiring anhydrous conditions, the higher LogP translates to improved solubility in organic solvents and reduced water sensitivity.

LogP Lipophilicity Partition coefficient Solvent compatibility

Optimal Application Scenarios for 2-Chloro-1,1,2-trifluoroethanethiol Based on Quantitative Differentiation Evidence


Synthesis of α-Hydropolyfluoroalkanesulfenyl Chlorides via Dual Thiol/Acylating Reactivity

The compound's unique ability to generate chlorofluorothionoacetyl fluoride upon HF elimination enables its use as a precursor to 1,1,2-trifluoro-2-chloroethanesulfenyl chloride [1]. This transformation exploits the latent electrophilic character that is completely absent in 2,2,2-trifluoroethanethiol, making the target compound the only viable starting material for this class of sulfenyl chlorides . Researchers procuring the compound for this purpose benefit from the documented quantitative conversion (19F NMR evidence) and the well-characterized downstream reactivity [1].

Mechanistic Studies of Cysteine S-Conjugate β-Lyase-Mediated Toxicity

2-Chloro-1,1,2-trifluoroethanethiol is the critical penultimate metabolite in the bioactivation pathway of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) [1]. Its instability and quantitative conversion to chlorofluorothionoacetyl fluoride serve as a mechanistic probe for studying β-lyase-dependent nephrotoxicity. No other commercially available thiol replicates this specific decomposition cascade, making it an irreplaceable tool for toxicological investigations of halogenated cysteine conjugates [2].

Fluorinated Building Block for Heterocycle Synthesis Requiring Higher Boiling Point and Density

When a synthetic route demands a fluoroalkyl thiol that remains in the lower phase during aqueous work-up and can be handled at moderately elevated temperatures without excessive evaporative loss, 2-chloro-1,1,2-trifluoroethanethiol (bp 64 °C, density 1.475 g/cm³) is a superior choice over 2,2,2-trifluoroethanethiol (bp 36–37 °C, density 1.305 g/cm³) [3][4]. The physical property differences directly reduce material loss and simplify phase separation in multi-gram syntheses of fluoroalkylthio-substituted aromatics and heterocycles.

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